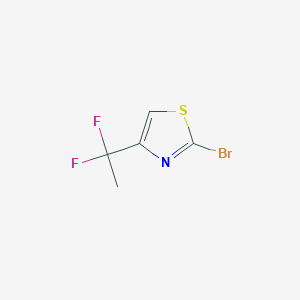
2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole is a heterocyclic compound that contains bromine, fluorine, and sulfur atoms It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole typically involves the bromination of 4-(1,1-difluoroethyl)-1,3-thiazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO4) are used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated thiazoles or modified thiazole rings.
Applications De Recherche Scientifique
2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: It is utilized in the development of pesticides and herbicides due to its biological activity.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe or ligand in biochemical studies to investigate enzyme functions and interactions.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The compound may also participate in covalent bonding or non-covalent interactions, leading to the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-(1,1-difluoroethyl)-1-fluorobenzene
- 2-Bromo-4-(1,1-difluoroethyl)pyridine
- 2-Bromo-4-(1,1-difluoroethyl)benzene
Uniqueness
2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms enhances its reactivity and potential for diverse applications compared to similar compounds that lack the thiazole ring.
Propriétés
IUPAC Name |
2-bromo-4-(1,1-difluoroethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF2NS/c1-5(7,8)3-2-10-4(6)9-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJCNMGOPZFWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=N1)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
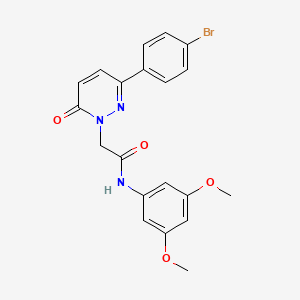

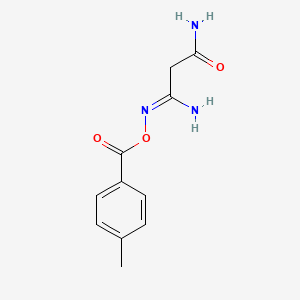
![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2951404.png)
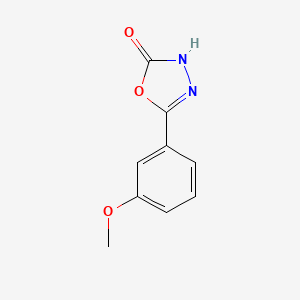
![N-(4-methoxyphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2951409.png)
![4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione](/img/structure/B2951412.png)


![3-(4-Isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B2951417.png)
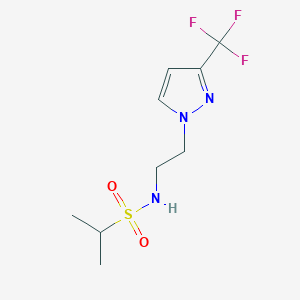
![2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2951420.png)
![2-methoxy-N-(2-{4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethyl)-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2951421.png)

